2-Tert-butyl-3,3-dimethylbut-1-en-1-one
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Overview
Description
2-Tert-butyl-3,3-dimethylbut-1-en-1-one is an organic compound with the molecular formula C10H18O It is characterized by its unique structure, which includes a tert-butyl group and a dimethylbutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-3,3-dimethylbut-1-en-1-one typically involves the reaction of tert-butyl chloride with 3,3-dimethylbut-1-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-3,3-dimethylbut-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
2-Tert-butyl-3,3-dimethylbut-1-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3,3-dimethylbut-1-en-1-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the application.
Comparison with Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
- 2,2-Dimethyl-3-butene
Comparison: 2-Tert-butyl-3,3-dimethylbut-1-en-1-one is unique due to its specific tert-butyl and dimethylbutenone structure. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the tert-butyl group can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions.
Properties
InChI |
InChI=1S/C10H18O/c1-9(2,3)8(7-11)10(4,5)6/h1-6H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJWXMEHUUANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575946 |
Source
|
Record name | 2-tert-Butyl-3,3-dimethylbut-1-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-34-1 |
Source
|
Record name | 2-tert-Butyl-3,3-dimethylbut-1-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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